2-Amino-2-[(benzylsulfamoyl)imino]acetamide
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Overview
Description
2-Amino-2-[(benzylsulfamoyl)imino]acetamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their broad spectrum of biological activities, including antibacterial, antifungal, and antiviral properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-[(benzylsulfamoyl)imino]acetamide typically involves the reaction of benzylamine with a sulfonyl chloride derivative under basic conditions. The general synthetic route can be summarized as follows:
Starting Materials: Benzylamine and a suitable sulfonyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.
Procedure: Benzylamine is added to a solution of the sulfonyl chloride in an appropriate solvent, such as dichloromethane or acetonitrile. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is isolated by filtration, washed with water, and recrystallized from a suitable solvent to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-[(benzylsulfamoyl)imino]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the benzyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
2-Amino-2-[(benzylsulfamoyl)imino]acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antibacterial and antiviral agent. Its sulfonamide moiety is known to inhibit bacterial enzymes, making it a candidate for drug development.
Biological Studies: The compound is used in studies to understand the mechanism of action of sulfonamides and their interactions with biological targets.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Amino-2-[(benzylsulfamoyl)imino]acetamide involves the inhibition of bacterial enzymes, particularly dihydropteroate synthase. This enzyme is crucial for the synthesis of folic acid in bacteria, and its inhibition leads to the disruption of bacterial growth and replication. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme, thereby competitively inhibiting its activity.
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: Another sulfonamide with similar antibacterial properties.
Sulfadiazine: Used in the treatment of bacterial infections and has a similar mechanism of action.
Sulfisoxazole: Known for its use in urinary tract infections.
Uniqueness
2-Amino-2-[(benzylsulfamoyl)imino]acetamide is unique due to its specific structural features, such as the benzyl group attached to the sulfonamide nitrogen. This structural variation can lead to differences in biological activity and pharmacokinetics compared to other sulfonamides. Its potential for modification and derivatization makes it a valuable compound for further research and development in medicinal chemistry.
Properties
CAS No. |
112391-86-3 |
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Molecular Formula |
C9H12N4O3S |
Molecular Weight |
256.28 g/mol |
IUPAC Name |
2-amino-2-(benzylsulfamoylimino)acetamide |
InChI |
InChI=1S/C9H12N4O3S/c10-8(9(11)14)13-17(15,16)12-6-7-4-2-1-3-5-7/h1-5,12H,6H2,(H2,10,13)(H2,11,14) |
InChI Key |
CJHUICNGXIACHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)N=C(C(=O)N)N |
Origin of Product |
United States |
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